3-(2-(2-(2-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
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Overview
Description
3-(2-(2-(2-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C23H18ClN3O6 and a molecular weight of 467.869 g/mol . This compound is notable for its unique structure, which includes nitrophenoxy, propanoyl, carbohydrazonoyl, and chlorobenzoate groups.
Preparation Methods
The synthesis of 3-(2-(2-(2-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate typically involves multiple steps. The process begins with the preparation of the nitrophenoxy and propanoyl intermediates, followed by their coupling with carbohydrazonoyl and chlorobenzoate groups under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorobenzoate group can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-(2-(2-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the nitrophenoxy group may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 3-(2-(2-(2-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate include:
- 2-MEO-4-(2-(2-(4-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
- 4-BR-2-(2-(2-(2-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
These compounds share similar structural features but differ in specific substituents, which can affect their chemical properties and applications
Properties
CAS No. |
767320-40-1 |
---|---|
Molecular Formula |
C23H18ClN3O6 |
Molecular Weight |
467.9 g/mol |
IUPAC Name |
[3-[(E)-[2-(2-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C23H18ClN3O6/c1-15(32-21-8-3-2-7-20(21)27(30)31)22(28)26-25-14-16-5-4-6-19(13-16)33-23(29)17-9-11-18(24)12-10-17/h2-15H,1H3,(H,26,28)/b25-14+ |
InChI Key |
UXFKQSWHEVCQKQ-AFUMVMLFSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)Cl)OC3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
CC(C(=O)NN=CC1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)Cl)OC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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